molecular formula C7H10F3N3 B1523802 methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1251924-25-0

methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine

Cat. No. B1523802
M. Wt: 193.17 g/mol
InChI Key: DQNBASDQZGWYSI-UHFFFAOYSA-N
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Description

Methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine is a chemical compound with the CAS Number: 1251924-25-0 . It has a molecular weight of 193.17 and its IUPAC name is N-methyl [1- (2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3N3/c1-11-4-6-12-2-3-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.17 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the literature.

Scientific Research Applications

Supramolecular Chemistry

A study highlights the self-assembly of an imidazole derivative with boric acid, leading to a supramolecular structure featuring bundled antiparallel imidazole-boric acid helices and one-dimensional channels filled with boric acid. This assembly demonstrates the potential of imidazole compounds in constructing complex molecular architectures stabilized by π-π stacking and unique hydrogen bonding interactions (Cheruzel, Mashuta, & Buchanan, 2005).

Corrosion Inhibition

Research on 1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazole, and its precursor compounds has shown their effectiveness as corrosion inhibitors for carbon steel in acidic media. The electrochemical behavior of these compounds indicates their potential for protecting metals from corrosion, with imidazoline demonstrating superior efficiency due to its active sites and planar geometry (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antimicrobial Activities

A series of imidazo-[1,2-a]pyridine derivatives were synthesized and evaluated for their antimicrobial properties. Some derivatives, particularly those with halogen groups, exhibited potent activity against various strains of bacteria and fungi, suggesting the potential of imidazole compounds in developing new antimicrobial agents (Desai et al., 2012).

Catalysis

Imidazole derivatives have been used as catalysts in reductive amination of carbonyl compounds using sodium borohydride, demonstrating efficient conversion of aldehydes and ketones to amines without forming side products. This catalytic activity highlights the utility of imidazole compounds in organic synthesis (Reddy, Kanjilal, Sunitha, & Prasad, 2007).

Sensor Development

Research on a 3D ionic cadmium-organic framework with 2-methyl-1H-imidazole-4,5-dicarboxylic acid demonstrated its high proton conductivity and ability to detect low concentrations of ammonia and amine gases at different relative humidities at room temperature. This MOF's structure and properties underline the potential of imidazole-based materials in developing sensitive and selective sensors for environmental and health monitoring (Liu et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-1-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-12-2-3-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNBASDQZGWYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179258
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine

CAS RN

1251924-25-0
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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